molecular formula C9H6F3N B1311385 2-(trifluoromethyl)-1H-indole CAS No. 51310-54-4

2-(trifluoromethyl)-1H-indole

Cat. No. B1311385
CAS RN: 51310-54-4
M. Wt: 185.15 g/mol
InChI Key: QFHVHZJGQWMBTE-UHFFFAOYSA-N
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Description

Trifluoromethylated indoles are a class of compounds that have been widely studied due to their potential applications in medicinal chemistry . The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of trifluoromethylated compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of trifluoromethylated compounds has been a topic of interest in recent years. For example, 2-trifluoromethyl thiazoles were synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates . Another method involved the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be analyzed using various spectroscopic techniques. For example, the vibrational spectral analysis of 2-chloro-4-(trifluoromethyl) pyridine was carried out by Fourier-transform Infrared (FT-IR) and Fourier-transform Raman .


Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds can be complex and varied. For example, 2-bromopyridines and 2-Iodopyridines were synthesized firstly with 2-aminopyridines as starting material, and further used to synthesize 2-(trifluoromethyl) pyridines .

Scientific Research Applications

Use in FDA-Approved Drugs

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : Trifluoromethyl group-containing drugs have been approved by the US Food and Drug Administration (FDA) over the past 20 years . The trifluoromethyl (TFM, -CF3) group is a pharmacophore in these drugs .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group .
  • Results or Outcomes : In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides . Most of these compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

Use as an Acidic Functional Monomer

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2-(Trifluoromethyl)acrylic acid is used as an acidic functional monomer for molecular imprinting of nicotine . It is also used in the conventional functional monomer methacrylic acid .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

RNA Labeling

  • Scientific Field : Biochemistry
  • Summary of Application : Trifluoromethyl groups have been used for RNA labeling in conjunction with 19F NMR spectroscopy . This is a powerful strategy for spectroscopic analysis of RNA structure and dynamics, and RNA-ligand interactions .
  • Methods of Application : The study presents the first syntheses of 2’-OCF3 guanosine and uridine phosphoramidites, their incorporation into oligoribonucleotides by solid-phase synthesis .
  • Results or Outcomes : NMR spectroscopic analysis showed that the 2’-OCF3 modification is associated with preferential C2’-endo conformation of the U and G ribose in single-stranded RNA . When paired to the complementary strand, slight destabilization of the duplex caused by the modification was revealed by UV melting curve analysis .

Preparation of Molecularly Imprinted Polymers

  • Scientific Field : Polymer Chemistry
  • Summary of Application : 2-(Trifluoromethyl)acrylic acid can be used in the preparation of molecularly imprinted polymers that show diastereoselectivity for cinchona alkaloids .
  • Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The outcomes of these applications were not specified in the source .

Synthesis and Properties of Trifluoromethyl Ethers

  • Scientific Field : Organic Chemistry
  • Summary of Application : Trifluoromethyl ethers are synthesized and used in life science-oriented research . They are finding increased utility as a substituent in bioactives .
  • Methods of Application : The review focuses on the synthesis, properties, and reactivity of trifluoromethyl ethers .
  • Results or Outcomes : Fluorine-containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom . There has been an enormous increase in the use of fluorine-containing compounds for medicinal applications .

Visible-Light-Driven Photoredox Catalysis

  • Scientific Field : Catalysis
  • Summary of Application : Trifluoromethyl groups are used in visible-light-driven photoredox catalysis . This is a new protocol for photocatalytic radical reactions .
  • Methods of Application : The study describes several pioneering works and their representative mechanisms via generation of the trifluoromethyl radical based on photoredox processes .
  • Results or Outcomes : The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds . The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry .

Safety And Hazards

Safety data sheets for similar compounds suggest avoiding contact with skin and eyes, not breathing dust, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .

Future Directions

The future directions of research on trifluoromethylated compounds are promising. It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-5-6-3-1-2-4-7(6)13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHVHZJGQWMBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60448762
Record name 2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-1H-indole

CAS RN

51310-54-4
Record name 2-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60448762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51310-54-4
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Synthesis routes and methods

Procedure details

A 2.5 M solution of n-butyl lithium in hexanes (8.8 mL, 22 mmole) at room temperature, under N2, is treated with N,N,N'N'-tetramethylethylenediamine (TMEDA) (3.3 mL, 22 mole), stirred at room temperature for 0.5 hour, treated with N-trimethylsilyl-o-toluidine (1.79 g, 10 mmole), heated at reflux temperature for 6 hours, cooled to -78° C., treated with ethyl trifluoroacetate (1.4 mL, 12 mmole) stirred at -78° C. for 0.25 hour, warmed to room temperature, diluted with water and extracted with diethyl ether. The combined extracts are washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is chromatographed using silica gel and 4:1 hexanes:ethyl acetate as eluent to afford the title product as a light yellow solid, mp 104°-106° C. (literature mp 102° C.1), 0.81 g (47% yield), further identified by IR, 1HNMR and 19FNMR analyses.
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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[Compound]
Name
hexanes
Quantity
8.8 mL
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reactant
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[Compound]
Name
N,N,N'N'-tetramethylethylenediamine
Quantity
3.3 mL
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reactant
Reaction Step One
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1.79 g
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reactant
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1.4 mL
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0 (± 1) mol
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Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
50
Citations
A Crochet, I Alimi, CG Bochet… - … Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C13H12F3NO3, is almost planar if one excludes the F atoms of the –CF3 group [maximum deviation for the other hetero atoms = 0.069 (1) Å], and the dihedral …
Number of citations: 1 scripts.iucr.org
H Jiang, Y Wang, W Wan, J Hao - Tetrahedron, 2010 - Elsevier
A p-TsOH promoted one-pot synthesis of multi-substituted 2-trifluoromethyl indole derivatives, for instance, 2-trifluoromethyl-3-phenylindoles, 2-trifluoromethyl-indole-3-propanoates, …
Number of citations: 28 www.sciencedirect.com
X Shi, X Li, L Ma, D Shi - Catalysts, 2019 - mdpi.com
This paper offers an efficient copper-catalyzed oxidative trifluoromethylation of indoles with low-cost CF 3 SO 2 Na via C–H activation. Notably, the use of a base is crucial for the …
Number of citations: 13 www.mdpi.com
R Murakami, D Sekine, Y Aoki, S Kawamura… - Tetrahedron, 2019 - Elsevier
We present a tetrahydrocarbozole-forming carbo-trifluoromethylation of indoles bearing an alkenyl group at the C3 position. The reaction proceeded selectively with the combination of …
Number of citations: 6 www.sciencedirect.com
M Walewska-Królikiewicz, B Wilk, A Kwast, Z Wróbel - Tetrahedron Letters, 2021 - Elsevier
The acylation of 2-nitrotoluenes using ethyl trifluoroacetate, one of the least expensive sources of a trifluoromethyl group, produces intermediate 2-nitrobenzyl trifluoromethyl ketones …
Number of citations: 3 www.sciencedirect.com
Y Ye - 2019 - search.proquest.com
The first part of this thesis details a divergent synthesis of trifluoromethylated indoles using fluoroform-derived [CuCF3], this work has been published in two different journal articles (Ye, …
Number of citations: 0 search.proquest.com
SE Lopez, R Gallagher, RJ Gilliland, I Ghiviriga… - Journal of Fluorine …, 2017 - Elsevier
… /enamine mixtures in hand, various conditions were screened for the copper-catalyzed cyclization of the tautomeric mixture to the target 3-phenylsulfonyl-2-trifluoromethyl-1H-indole 18a …
Number of citations: 7 www.sciencedirect.com
C Doebelin, R Patouret, RD Garcia‐Ordonez… - …, 2016 - Wiley Online Library
The nuclear retinoic acid receptor‐related orphan receptor γ (RORγ; NR1F3) is a key regulator of inflammatory gene programs involved in T helper 17 (T H 17) cell proliferation. As such…
L Mei, J Moutet, SM Stull… - The Journal of Organic …, 2021 - ACS Publications
A red-light-mediated n Pr-DMQA + -catalyzed cascade intramolecular trifluoromethylation and dearomatization of indole derivatives with Umemoto’s reagent has been developed. This …
Number of citations: 20 pubs.acs.org
S Ghafoor, AF Fatima… - American Journal of …, 2023 - journaloms.com
Indole is a major heterocyclic system that is indestructible due to its significance in biochemical importance, for example as a component of tryptophan. Indole derivatives have been …
Number of citations: 0 journaloms.com

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